Hydroxocobalamin

Descripción general

Descripción

Hydroxocobalamin, also known as vitamin B12a, is a natural form of vitamin B12 and a member of the cobalamin family of compounds. It is a water-soluble vitamin found in food and used as a dietary supplement. This compound is essential for DNA synthesis, red blood cell formation, and neurological function. It is commonly used to treat vitamin B12 deficiency, pernicious anemia, and cyanide poisoning .

Mecanismo De Acción

Hydroxocobalamin exerts its effects by acting as a coenzyme in various metabolic processes. It is involved in the conversion of homocysteine to methionine, which is essential for DNA synthesis and methylation. This compound also binds to cyanide ions, forming cyanocobalamin, which is then excreted in the urine. This mechanism is particularly useful in treating cyanide poisoning .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Hydroxocobalamin acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is necessary for growth, cell replication, hematopoiesis, and nucleoprotein as well as myelin synthesis . This is largely due to its effects on the metabolism of methionine, folic acid, and malonic acid .

Cellular Effects

This compound has antioxidant effects and is a co-factor in mitochondrial energy metabolism . It contributes to DNA synthesis, the methylation cycle, and epigenetic regulation . It is required for normal nervous system functioning and red blood cell development and maturation .

Molecular Mechanism

Each this compound molecule can bind one cyanide ion by substituting it for the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin, which is then excreted in the urine .

Temporal Effects in Laboratory Settings

In laboratory settings, the duration of interference for blood tests does not exceed 48 hours, but urinalysis and dialysis interference can last for 8 days . Plasma collected from patients who have received this compound may appear as a grossly hemolyzed sample .

Dosage Effects in Animal Models

In animal studies, the minimum lethal dose for KCN was estimated to be between 0.08mmol/kg (100% survival to 90min) and 0.12mmol/kg (100% lethal at 90min) .

Metabolic Pathways

Cobalamins, including this compound, are absorbed in the ileum and stored in the liver . They continuously undergo enterohepatic recycling via secretion in the bile .

Transport and Distribution

This compound is transported and distributed within cells and tissues via absorption in the ileum and storage in the liver .

Subcellular Localization

As a water-soluble vitamin, it is likely to be found in the cytosol and possibly within cellular organelles involved in metabolic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydroxocobalamin can be synthesized from cyanocobalamin through a reduction process. One common method involves the use of zinc granules and hydrochloric acid to generate nascent hydrogen, which reduces cyanocobalamin to this compound .

Industrial Production Methods: Commercially, this compound is produced using bacterial fermentation. Specific strains of bacteria are cultured to produce cobalamins, which are then extracted and purified to obtain this compound . The process involves several steps, including fermentation, extraction, purification, and crystallization.

Análisis De Reacciones Químicas

Types of Reactions: Hydroxocobalamin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form other cobalamin derivatives.

Reduction: It can be reduced to form different cobalamin forms, such as cyanocobalamin.

Substitution: this compound can bind to cyanide ions, substituting the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents like zinc and hydrochloric acid are used.

Substitution: Cyanide ions are used for substitution reactions.

Major Products:

Cyanocobalamin: Formed through substitution reactions with cyanide ions.

Methylcobalamin and Adenosylcobalamin: Formed through enzymatic reactions in the body.

Aplicaciones Científicas De Investigación

Hydroxocobalamin has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and analytical methods.

Biology: Studied for its role in cellular metabolism and DNA synthesis.

Medicine: Used to treat vitamin B12 deficiency, pernicious anemia, and cyanide poisoning.

Industry: Used in the production of dietary supplements and fortified foods.

Comparación Con Compuestos Similares

Hydroxocobalamin is one of several forms of vitamin B12, including:

Cyanocobalamin: A synthetic form of vitamin B12 commonly used in supplements.

Methylcobalamin: A naturally occurring coenzyme form of vitamin B12 involved in methylation reactions.

Adenosylcobalamin: Another naturally occurring coenzyme form involved in energy metabolism

Uniqueness: this compound is unique in its ability to bind to cyanide ions, making it particularly effective in treating cyanide poisoning. It also has a longer half-life compared to other forms of vitamin B12, allowing for less frequent dosing .

Similar Compounds:

- Cyanocobalamin

- Methylcobalamin

- Adenosylcobalamin

This compound stands out due to its natural occurrence, longer half-life, and unique ability to detoxify cyanide.

Propiedades

| { "Design of the Synthesis Pathway": "Hydroxocobalamin can be synthesized from cyanocobalamin by hydrolysis of the cyano group to a hydroxyl group. This can be achieved by using a strong base, such as sodium hydroxide, in an aqueous solution. The resulting hydroxocobalamin can then be purified by precipitation and filtration.", "Starting Materials": [ "Cyanocobalamin", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve cyanocobalamin in water", "Add sodium hydroxide to the solution", "Heat the mixture to promote hydrolysis", "Cool the mixture to room temperature", "Acidify the solution to pH 4-5 to precipitate hydroxocobalamin", "Filter the precipitate and wash with water", "Dry the hydroxocobalamin" ] } | |

Número CAS |

13422-51-0 |

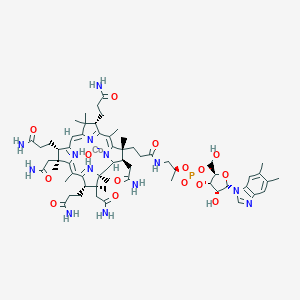

Fórmula molecular |

C62H90CoN13O15P-2 |

Peso molecular |

1347.4 g/mol |

Nombre IUPAC |

cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate |

InChI |

InChI=1S/C62H90N13O14P.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;1H2/p-2/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;;/m0../s1 |

Clave InChI |

ITFLMCXLENHUAD-PMEYKKDOSA-L |

SMILES isomérico |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co] |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].[Co+3] |

SMILES canónico |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co] |

Color/Form |

Dark red, orthorhombic needles or platelets from water and acetone DARK RED CRYSTALS OR RED CRYSTALLINE POWDER |

melting_point |

200 °C (decomposes) |

Otros números CAS |

13422-51-0 |

Descripción física |

Dark red solid; [Merck Index] Odorless or with a slight odor of acetone; [HSDB] |

Solubilidad |

Moderately sol lower aliphatic alcohols; practically insoluble in acetone, ether, petroleum ether, halogenated hydrocarbons, benzene, chloroform PRACTICALLY INSOL IN CHLOROFORM |

Sinónimos |

Hydroxo-Cobalamin Hydroxocobalamin Hydroxycobalamin |

Presión de vapor |

2.06X10-11 mm Hg at 25 °C |

Origen del producto |

United States |

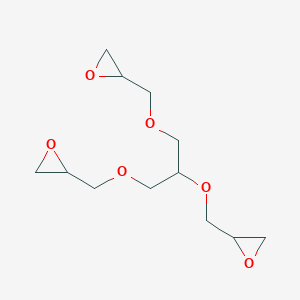

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.